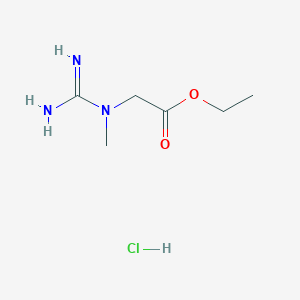

Ethyl 2-(1-methylguanidino)acetate hydrochloride

Overview

Description

Ethyl 2-(1-methylguanidino)acetate hydrochloride is a chemical compound with the molecular formula C6H14ClN3O2 and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride typically involves the esterification of creatine monohydrate. One common method includes the use of acetyl chloride in anhydrous ethanol, where creatine monohydrate is added to the acidified ethanol and heated to 37°C for 20 hours . The reaction mixture is then cooled, filtered, and washed with chilled ethanol to yield the hydrochloride salt of the compound .

Chemical Reactions Analysis

Ethyl 2-(1-methylguanidino)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Scientific Research Applications

Ethyl 2-(1-methylguanidino)acetate hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to cellular metabolism and energy production.

Medicine: Research on its potential therapeutic applications, particularly in muscle-related diseases, is ongoing.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylguanidino)acetate hydrochloride involves its interaction with cellular pathways related to energy metabolism. It is believed to enhance the production of adenosine triphosphate (ATP), which is crucial for cellular energy . The compound targets specific enzymes and pathways involved in the synthesis and utilization of ATP.

Comparison with Similar Compounds

Ethyl 2-(1-methylguanidino)acetate hydrochloride can be compared with similar compounds such as:

Creatine Ethyl Ester Hydrochloride: Similar in structure but differs in the ester group.

Guanidinoacetic Acid: Shares the guanidino group but lacks the ethyl ester component.

Creatine Monohydrate: A precursor in the synthesis of this compound.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.

Biological Activity

Ethyl 2-(1-methylguanidino)acetate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 195.66 g/mol

- CAS Number : 15366-32-2

This compound features a guanidine structure, which is known for its biological activity, particularly in drug design and development.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth, with IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 10.0 |

These findings suggest that the compound may serve as a potential chemotherapeutic agent, particularly in targeting specific cancer types.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus (MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria are as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may be effective in treating infections caused by resistant bacterial strains.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting bacterial protein synthesis.

- Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis through the activation of caspase pathways.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing further cell division.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Study on Cancer Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05).

- Antimicrobial Efficacy in Infection Models : In a rat model of bacterial infection, treatment with the compound led to improved survival rates and reduced bacterial load in tissues.

Properties

IUPAC Name |

ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZVKHCNEZPXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648756 | |

| Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-32-2 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15366-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Creatine Ethyl Ester Hydrochloride compare to Creatine in terms of stability and permeability?

A: Creatine Ethyl Ester Hydrochloride (CEE) demonstrates superior stability in acidic environments compared to Creatine. [] This improved stability is crucial for oral absorption as CEE degrades rapidly at higher pH levels, such as those found in the intestines. [] Additionally, research indicates that CEE exhibits significantly enhanced permeability across Caco-2 cell monolayers (a model for intestinal absorption) and porcine skin compared to both Creatine and Creatinine. [] This suggests CEE holds promise for improved oral bioavailability compared to Creatine.

Q2: What analytical techniques have been employed to study Creatine Ethyl Ester Hydrochloride?

A: Researchers utilized a combination of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (NMR) to investigate the pH-dependent stability of CEE in aqueous solutions. [] HPLC facilitated the separation and quantification of CEE, Creatine, and Creatinine in various conditions. [] Meanwhile, NMR provided structural information, confirming the chemical changes occurring during CEE degradation under different pH conditions. []

Q3: What is the optimal synthetic route for Creatine Ethyl Ester Hydrochloride production, and what factors impact its yield?

A: A recent study [] investigated the synthesis of CEE using hydrochloric acid (HCl) as a catalyst. This research identified several key factors influencing the yield: the molar ratio of Creatine to HCl, reaction temperature, reaction time, and the ratio of Creatine to ethanol. [] Through systematic optimization, the study identified the optimal conditions for maximizing CEE yield (85.6%): a Creatine to HCl molar ratio of 1:0.7, a reaction temperature of 35°C, a reaction duration of 6 hours, and a Creatine to ethanol ratio of 6:50 (g/mL). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.